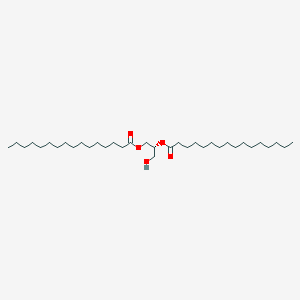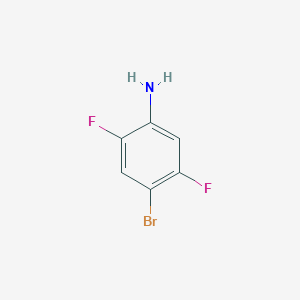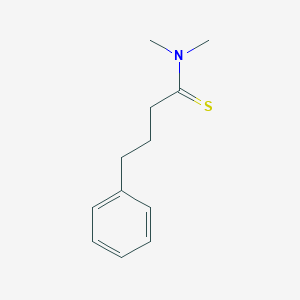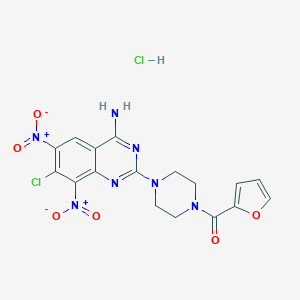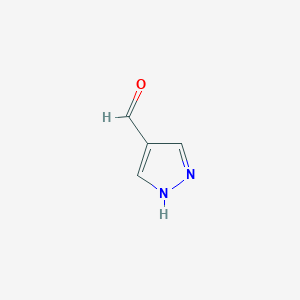
1H-pyrazole-4-carbaldehyde
Vue d'ensemble
Description
1H-Pyrazole-4-carbaldehyde is a heterocyclic organic compound featuring a five-membered ring with two adjacent nitrogen atoms and an aldehyde group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Pyrazole-4-carbaldehyde can be synthesized through several methods. One common approach involves the condensation of pyrazole-4-aldehydes with hydroxylamine hydrochloride in the presence of formic acid, followed by dehydration using orthophosphoric acid . This method is notable for its metal-free, cost-effective, and high-yield characteristics.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes solvent optimization and the use of catalytic systems to enhance efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Formation of alcohols using reducing agents such as sodium borohydride.
Substitution: Reactions with nucleophiles to form substituted pyrazoles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products:
Oxidation: Pyrazole-4-carboxylic acid.
Reduction: Pyrazole-4-methanol.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Applications De Recherche Scientifique
1H-Pyrazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed .
Comparaison Avec Des Composés Similaires
1H-Pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:
1H-Pyrazole-3-carbaldehyde: Differing in the position of the aldehyde group, leading to variations in reactivity and applications.
1H-Pyrazole-5-carbaldehyde: Another positional isomer with distinct chemical properties.
1H-Pyrazole-4-carbonitrile: Featuring a nitrile group instead of an aldehyde, resulting in different reactivity and uses.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of complex molecules.
Propriétés
IUPAC Name |
1H-pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O/c7-3-4-1-5-6-2-4/h1-3H,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGBDJBDJXZTTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408613 | |
| Record name | 1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35344-95-7 | |
| Record name | 1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1H)-Pyrazole-4-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1H-pyrazole-4-carbaldehyde?
A: The molecular formula of this compound is C4H4N2O, and its molecular weight is 96.09 g/mol. []
Q2: What are the key spectroscopic characteristics of this compound?
A2: this compound exhibits characteristic spectroscopic data:
- IR Spectroscopy: A strong absorption band around 1680-1700 cm-1, indicating the presence of the aldehyde carbonyl group (C=O). [, , ]
- 1H NMR Spectroscopy: Distinct signals for the aldehyde proton around 9-10 ppm and the aromatic protons of the pyrazole ring in the range of 7-8 ppm. [, , , ]
- 13C NMR Spectroscopy: Characteristic signals for the aldehyde carbon around 180-190 ppm and the pyrazole ring carbons in the range of 120-150 ppm. [, , , ]
- Mass Spectrometry: A molecular ion peak (M+) at m/z 96, confirming its molecular weight. [, , ]
Q3: What are the common synthetic routes to this compound?
A3: this compound can be synthesized through various methods, including:
- Vilsmeier-Haack Reaction: This widely employed method involves treating suitable precursors like acetophenone hydrazones with the Vilsmeier-Haack reagent (a mixture of dimethylformamide and phosphorus oxychloride). This reaction enables the introduction of an aldehyde group at the desired position of the pyrazole ring. [, , , , ]
- Formylation Reactions: Direct formylation of pyrazole derivatives using formylating agents like N-formylmorpholine or ethyl formate in the presence of strong bases can also yield this compound. []
Q4: What are the typical reactions involving this compound?
A4: this compound, with its aldehyde functionality, readily undergoes various reactions, including:
- Knoevenagel Condensation: This reaction allows for the formation of α,β-unsaturated carbonyl compounds by reacting this compound with compounds containing an active methylene group. These products are important intermediates in organic synthesis and can be further transformed into a variety of heterocyclic systems. [, ]
- Reductive Amination: This reaction involves the conversion of the aldehyde group to an amine via imine formation and subsequent reduction. This transformation is particularly useful for introducing diverse amine substituents onto the pyrazole scaffold. []
- Oxime Formation: Reacting this compound with hydroxylamine hydrochloride yields the corresponding oxime derivative. Oximes are valuable intermediates in organic synthesis and can be transformed into various functional groups, including amines, amides, and nitriles. [, ]
- Cyclization Reactions: The aldehyde group in this compound can participate in cyclization reactions with various bifunctional reagents, leading to the formation of fused heterocyclic systems like pyrazolopyridines, pyrazolopyrimidines, and others. [, ]
Q5: What are the potential applications of this compound and its derivatives?
A5: this compound derivatives exhibit a broad spectrum of potential applications, particularly in medicinal chemistry, due to the diverse biological activities associated with the pyrazole scaffold:
- Antimicrobial Agents: Several studies highlight the antimicrobial potential of this compound derivatives against various bacterial and fungal strains. [, , , , ]
- Anti-Inflammatory Agents: Derivatives of this compound have shown promise as potential anti-inflammatory agents. [, ]
- Insecticidal Activity: Research indicates promising insecticidal activity for certain this compound oxime derivatives. []
- Membrane Modification: Chitosan derivatives incorporating this compound have been explored for enhancing the performance of polysulfone membranes. []
Q6: How do structural modifications of this compound affect its biological activity?
A6: Structure-activity relationship (SAR) studies are crucial for understanding how different substituents on the pyrazole ring and the aldehyde moiety influence the biological activity of this compound derivatives.
- Substitution at the 1-Position: Introducing various aryl or heteroaryl groups at the 1-position of the pyrazole ring significantly affects the compound's lipophilicity, solubility, and potential interactions with biological targets, thereby influencing its overall activity and selectivity. [, , , ]
- Substitution at the 3-Position: Modifying the 3-position of the pyrazole ring with different aryl, heteroaryl, or alkyl groups can modulate the electronic properties of the pyrazole ring, affecting its ability to interact with target enzymes or receptors and influencing its biological activity. [, , ]
- Modifications of the Aldehyde Group: Transforming the aldehyde group into other functionalities like oximes, hydrazones, or substituted amines can significantly impact the compound's pharmacodynamic and pharmacokinetic properties, leading to variations in potency, selectivity, and metabolic stability. [, , ]
Q7: How is computational chemistry used in research on this compound?
A7: Computational chemistry plays a crucial role in understanding the properties and behavior of this compound and its derivatives.
- QSAR Modeling: Quantitative structure-activity relationship (QSAR) models correlate the structural features of a series of this compound derivatives with their biological activities. These models help identify key structural features responsible for activity, facilitating the design of new and more potent analogs. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


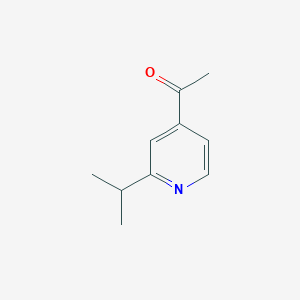
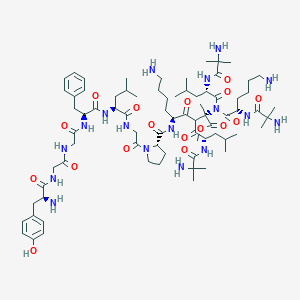
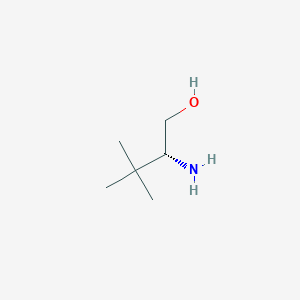
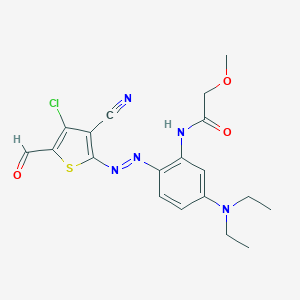
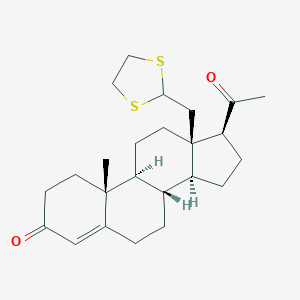
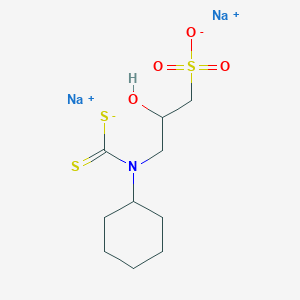
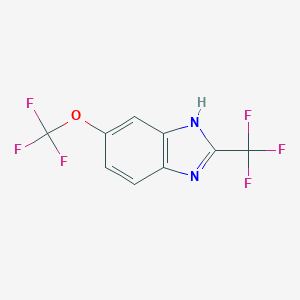
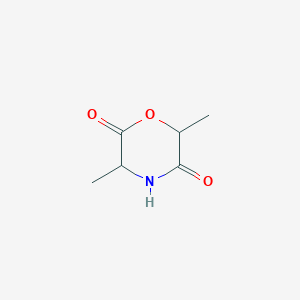
![14,14-Dimethyl-13-oxa-8,11-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-12-one](/img/structure/B53272.png)
![Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B53274.png)
